Pyridoxal Kinase Inhibition: 1-(2-Hydrazinylpropyl)piperidine Versus Four Structural Analogs at Identical Concentration
In the definitive head-to-head study by McCormick and Snell (1961), 1-(2-hydrazinylpropyl)piperidine was tested alongside a panel of hydrazine derivatives for inhibition of pyridoxal kinase (EC 2.7.1.35) from Bos taurus [1]. At a uniform inhibitor concentration of 0.005 mM, the target compound produced 31% inhibition. In the same assay system, under identical conditions, 1-aminopiperidine produced 58% inhibition, 2,2′-hydrazinediethanol produced 47% inhibition, 1-(3-dimethylamino-2-methylpropyl)hydrazine produced 39% inhibition, and 1-cyclohexyl-1-methylhydrazine produced 29% inhibition [1][2]. The target compound thus occupies an intermediate inhibitory potency rank, being 1.87-fold less potent than 1-aminopiperidine and 1.26-fold less potent than 1-(3-dimethylamino-2-methylpropyl)hydrazine, but 1.07-fold more potent than 1-cyclohexyl-1-methylhydrazine [1].
| Evidence Dimension | Pyridoxal kinase (EC 2.7.1.35) inhibition at fixed concentration |
|---|---|
| Target Compound Data | 1-(2-Hydrazinylpropyl)piperidine: 31% inhibition at 0.005 mM |
| Comparator Or Baseline | 1-Aminopiperidine: 58% inhibition at 0.005 mM; 2,2′-Hydrazinediethanol: 47% inhibition at 0.005 mM; 1-(3-Dimethylamino-2-methylpropyl)hydrazine: 39% inhibition at 0.005 mM; 1-Cyclohexyl-1-methylhydrazine: 29% inhibition at 0.005 mM |
| Quantified Difference | Target shows 1.87-fold lower inhibition vs. 1-aminopiperidine (58% vs. 31%); 1.26-fold lower vs. 1-(3-dimethylamino-2-methylpropyl)hydrazine (39% vs. 31%); 1.07-fold higher vs. 1-cyclohexyl-1-methylhydrazine (31% vs. 29%) |
| Conditions | Pyridoxal kinase (EC 2.7.1.35) from Bos taurus; all inhibitors tested at 0.005 mM (5 µM); assay as described in McCormick & Snell, J. Biol. Chem. 236:2085–2088 (1961) |
Why This Matters
For researchers building structure-activity relationship (SAR) models or screening pyridoxal kinase inhibitors, selecting the correct hydrazine-piperidine isomer is critical because a switch to 1-aminopiperidine would deliver a 1.87-fold potency change, altering hit-calling thresholds and lead-optimization trajectories.
- [1] McCormick, D.B.; Snell, E.E. Pyridoxal phosphokinase. II. Effects of inhibitors. J. Biol. Chem. 1961, 236, 2085–2088. DOI: 10.1016/S0021-9258(18)64133-X View Source
- [2] BRENDA Enzyme Database. Search Inhibitors for EC 2.7.1.35 (pyridoxal kinase). Inhibitor comparison table. https://www.brenda-enzymes.info/search_inhibitors.php?ec=2.7.1.35 View Source
